Benzene-1,2-diamine;4-ethoxybenzene-1,2-diamine;naphthalene-1,4,5,8-tetracarboxylic acid
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Overview
Description
Benzene-1,2-diamine, 4-ethoxybenzene-1,2-diamine, and naphthalene-1,4,5,8-tetracarboxylic acid are organic compounds with significant applications in various fields of chemistry and industry. Benzene-1,2-diamine, also known as o-phenylenediamine, is a derivative of benzene with two amino groups attached to adjacent carbon atoms. 4-ethoxybenzene-1,2-diamine is a similar compound with an ethoxy group attached to the benzene ring. Naphthalene-1,4,5,8-tetracarboxylic acid is a polycarboxylic acid derived from naphthalene, containing four carboxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene-1,2-diamine: This compound can be synthesized through the reduction of nitrobenzene derivatives. One common method involves the catalytic hydrogenation of o-nitroaniline using a palladium catalyst under hydrogen gas.
4-ethoxybenzene-1,2-diamine: This compound can be prepared by the ethoxylation of benzene-1,2-diamine. The reaction typically involves the use of ethyl iodide in the presence of a base such as potassium carbonate.
Naphthalene-1,4,5,8-tetracarboxylic acid: This compound can be synthesized through the oxidation of naphthalene derivatives. One method involves the use of potassium permanganate as an oxidizing agent under acidic conditions.
Industrial Production Methods
Benzene-1,2-diamine: Industrial production often involves the catalytic hydrogenation of o-nitroaniline using a palladium catalyst.
4-ethoxybenzene-1,2-diamine: Industrial production may involve the ethoxylation of benzene-1,2-diamine using ethyl iodide and a base.
Naphthalene-1,4,5,8-tetracarboxylic acid: Industrial production typically involves the oxidation of naphthalene using potassium permanganate or other oxidizing agents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzene-1,2-diamine and 4-ethoxybenzene-1,2-diamine can undergo oxidation to form quinone derivatives. Naphthalene-1,4,5,8-tetracarboxylic acid can be further oxidized to form various polycarboxylic acids.
Reduction: These compounds can be reduced to form corresponding amines or alcohols.
Substitution: Benzene-1,2-diamine and 4-ethoxybenzene-1,2-diamine can undergo electrophilic aromatic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinone derivatives and polycarboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted benzene and naphthalene derivatives.
Scientific Research Applications
Chemistry
Benzene-1,2-diamine: Used as a building block in the synthesis of various organic compounds, including dyes, pharmaceuticals, and polymers.
4-ethoxybenzene-1,2-diamine: Used in the synthesis of specialty chemicals and as an intermediate in organic synthesis.
Naphthalene-1,4,5,8-tetracarboxylic acid: Used in the synthesis of polyimides and other high-performance polymers.
Biology and Medicine
Benzene-1,2-diamine: Used in the synthesis of pharmaceuticals and as a reagent in biochemical assays.
4-ethoxybenzene-1,2-diamine:
Naphthalene-1,4,5,8-tetracarboxylic acid: Used in the development of drug delivery systems and as a precursor for bioactive compounds.
Industry
Benzene-1,2-diamine: Used in the production of dyes, pigments, and polymers.
4-ethoxybenzene-1,2-diamine: Used in the production of specialty chemicals and as an intermediate in industrial processes.
Naphthalene-1,4,5,8-tetracarboxylic acid: Used in the production of high-performance polymers and as a precursor for various industrial chemicals.
Mechanism of Action
Benzene-1,2-diamine: Acts as a nucleophile in various chemical reactions, forming bonds with electrophilic species. It can also undergo oxidation to form quinone derivatives, which can participate in redox reactions.
4-ethoxybenzene-1,2-diamine: Similar to benzene-1,2-diamine, it acts as a nucleophile and can undergo oxidation to form quinone derivatives.
Naphthalene-1,4,5,8-tetracarboxylic acid: Acts as a polycarboxylic acid, forming bonds with various electrophilic species. It can also undergo oxidation to form polycarboxylic acids.
Comparison with Similar Compounds
Benzene-1,2-diamine: Similar compounds include benzene-1,3-diamine and benzene-1,4-diamine. Benzene-1,2-diamine is unique due to the adjacent positioning of the amino groups, which affects its reactivity and chemical properties.
4-ethoxybenzene-1,2-diamine: Similar compounds include 4-methoxybenzene-1,2-diamine and 4-chlorobenzene-1,2-diamine. The presence of the ethoxy group in 4-ethoxybenzene-1,2-diamine imparts unique chemical properties and reactivity.
Naphthalene-1,4,5,8-tetracarboxylic acid: Similar compounds include naphthalene-1,2,3,4-tetracarboxylic acid and naphthalene-1,2,5,6-tetracarboxylic acid. Naphthalene-1,4,5,8-tetracarboxylic acid is unique due to the specific positioning of the carboxyl groups, which affects its chemical properties and applications.
Properties
CAS No. |
71799-53-6 |
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Molecular Formula |
C28H28N4O9 |
Molecular Weight |
564.5 g/mol |
IUPAC Name |
benzene-1,2-diamine;4-ethoxybenzene-1,2-diamine;naphthalene-1,4,5,8-tetracarboxylic acid |
InChI |
InChI=1S/C14H8O8.C8H12N2O.C6H8N2/c15-11(16)5-1-2-6(12(17)18)10-8(14(21)22)4-3-7(9(5)10)13(19)20;1-2-11-6-3-4-7(9)8(10)5-6;7-5-3-1-2-4-6(5)8/h1-4H,(H,15,16)(H,17,18)(H,19,20)(H,21,22);3-5H,2,9-10H2,1H3;1-4H,7-8H2 |
InChI Key |
LXNZFRYTTOTXPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)N.C1=CC=C(C(=C1)N)N.C1=CC(=C2C(=CC=C(C2=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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